N-cyclopropyl-2-(2-fluorophenoxy)propanamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-(2-fluorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-8(12(15)14-9-6-7-9)16-11-5-3-2-4-10(11)13/h2-5,8-9H,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGYSHAOXMRTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)OC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2-fluorophenoxy)propanamide typically involves the reaction of cyclopropylamine with 2-(2-fluorophenoxy)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent such as dichloromethane (DCM) and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(2-fluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-cyclopropyl-2-(2-fluorophenoxy)propanamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(4-fluorophenoxy)propanamide
- N-cyclopropyl-2-(3-fluorophenoxy)propanamide
- N-cyclopropyl-2-(2-chlorophenoxy)propanamide
Uniqueness
N-cyclopropyl-2-(2-fluorophenoxy)propanamide stands out due to the specific positioning of the fluorine atom on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This unique structural feature may confer distinct properties compared to its analogs, making it a valuable compound for targeted research and applications.
Biological Activity
N-cyclopropyl-2-(2-fluorophenoxy)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclopropyl moiety and a fluorophenoxy group, which contribute to its unique chemical properties. The presence of the fluorine atom enhances lipophilicity and may influence its interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound's unique structure allows it to modulate the activity of these targets, which may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
These interactions can lead to various biological effects, including anti-inflammatory and analgesic properties.
Biological Activity Overview
Research has indicated several potential applications for this compound:
- Anti-inflammatory Effects : Studies suggest that the compound may exhibit anti-inflammatory properties by modulating inflammatory pathways.
- Analgesic Properties : Its interaction with pain-related receptors could position it as a candidate for pain management therapies.
- Anticancer Activity : Preliminary investigations have hinted at cytotoxic effects against certain cancer cell lines, warranting further exploration in oncology.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Mechanism
In a study investigating the anti-inflammatory effects of this compound, researchers observed that the compound significantly reduced levels of pro-inflammatory cytokines in LPS-stimulated microglial cells. This suggests a mechanism where the compound may inhibit specific signaling pathways involved in inflammation .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| U937 (Leukemia) | 15.6 | Moderate cytotoxicity |
| MCF-7 (Breast) | 20.3 | Low cytotoxicity |
| HCT-116 (Colon) | 18.5 | Moderate cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
